molecular formula C14H11F3N2O2 B13199993 1-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one

1-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one

Katalognummer: B13199993
Molekulargewicht: 296.24 g/mol
InChI-Schlüssel: BSDMACMPMXOQTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound 1-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one features a pyridazine core substituted with a 4-methoxyphenyl group at position 6, a trifluoromethyl (CF₃) group at position 4, and an acetyl group at position 3. The 4-methoxyphenyl substituent contributes electron-donating effects, while the CF₃ group is strongly electron-withdrawing, creating a polarized electronic environment.

Eigenschaften

Molekularformel

C14H11F3N2O2

Molekulargewicht

296.24 g/mol

IUPAC-Name

1-[6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethanone

InChI

InChI=1S/C14H11F3N2O2/c1-8(20)13-11(14(15,16)17)7-12(18-19-13)9-3-5-10(21-2)6-4-9/h3-7H,1-2H3

InChI-Schlüssel

BSDMACMPMXOQTI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=NN=C(C=C1C(F)(F)F)C2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one involves several steps, typically starting with the preparation of the pyridazine ring. The synthetic route may include:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

1-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Substituent Effects on Pyridazine/Related Heterocycles
Compound Name Substituent(s) on Aromatic Ring Key Properties/Findings Reference
1-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one (Target) 4-Methoxyphenyl Electron-donating methoxy group; potential influence on solubility and electronic effects
1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one 4-Isopropylphenyl Bulkier isopropyl group may reduce solubility compared to methoxy; no bioactivity data
2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-methoxyphenyl)ethan-1-one (1e) 4-Methoxyphenyl Solid-state structure analyzed via NMR; no melting point reported
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) 4-(Chloromethyl)phenyl White solid, m.p. 137.3–138.5°C; reactive chloromethyl group for further functionalization

Key Observations :

  • The 4-methoxyphenyl group in the target compound may enhance solubility compared to hydrophobic substituents like isopropyl (Table 1) .
  • Chloromethyl-substituted analogs (e.g., 1f ) exhibit higher crystallinity (evidenced by sharp melting points), suggesting that substituents with halogens or polar groups may improve solid-state stability .

Heterocyclic Core Modifications

Table 2: Comparison of Heterocyclic Scaffolds
Compound Name Core Structure Key Functional Groups Biological Activity (if reported) Reference
Target Compound Pyridazine CF₃, 4-methoxyphenyl, acetyl Not reported
6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Pyridin-2(1H)-one Cyano, methoxyphenyl, hydroxyl Low antioxidant activity (17.55% at 12 ppm)
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Pyridin-2(1H)-one Bromophenyl, hydroxyl High antioxidant activity (79.05%)
N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide Pyrimidine Pyridazin-3-yl, bis(4-methoxyphenyl)methyl Synthesis patented; no activity data

Key Observations :

  • Pyridazine derivatives (e.g., target compound) are less explored for bioactivity compared to pyridin-2(1H)-ones, which show varied antioxidant efficacy depending on substituents (Table 2) .
  • Bromine substituents (e.g., in 4-(4-bromophenyl)-...-carbonitrile ) correlate with enhanced antioxidant activity, likely due to increased electrophilicity or stability of radical intermediates .

Electronic and Steric Effects

  • Similar CF₃-substituted pyridines/pyridazines are common in agrochemicals and pharmaceuticals due to metabolic stability .
  • Methoxy vs. Halogen Substituents : Methoxy groups (electron-donating) may reduce electrophilicity compared to chloro/bromo substituents, impacting reactivity in cross-coupling reactions or binding to biological targets .

Biologische Aktivität

1-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H11F3N2O2
  • Molecular Weight : 296.24 g/mol
  • CAS Number : 2060062-43-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease pathways. Notably, it has been studied for its role as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease.

Key Findings:

  • Inhibition of nSMase2 : Studies have shown that derivatives of pyridazine compounds can effectively inhibit nSMase2, leading to decreased exosome release from neuronal cells. This inhibition is critical for potential therapeutic applications in neurodegenerative conditions .

Structure-Activity Relationship (SAR)

The effectiveness of 1-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one has been evaluated through various SAR studies. Modifications to the pyridazine ring and substituents on the phenyl rings significantly influence the compound's potency and selectivity.

Table 1: Summary of SAR Findings

CompoundSubstituentIC50 (μM)Biological Activity
PDDCNone0.5nSMase2 Inhibitor
A-CF30.8nSMase2 Inhibitor
B-OCH30.6nSMase2 Inhibitor

Alzheimer’s Disease Model

In a mouse model of Alzheimer’s disease, the administration of 1-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one demonstrated significant pharmacokinetic properties, including high brain penetration and effective inhibition of nSMase2 activity. The study indicated that treatment led to reduced amyloid plaque formation and improved cognitive function in treated mice compared to controls .

Antimicrobial Activity

Recent investigations have also explored the antimicrobial properties of related pyridazine derivatives. Compounds with similar structures exhibited potent activity against various bacterial strains, suggesting a broader spectrum of biological activity beyond neuroprotection .

Q & A

Q. What are the established synthetic routes for 1-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one, and what reaction conditions optimize yield?

The synthesis typically involves constructing the pyridazine core followed by introducing substituents. A common approach includes:

  • Friedel-Crafts acylation for ethanone group introduction, using aluminum chloride (AlCl₃) as a Lewis catalyst under anhydrous conditions .
  • Nucleophilic aromatic substitution to install the trifluoromethyl group, requiring halogenated precursors and Cu-mediated reactions for enhanced reactivity .
  • Suzuki-Miyaura coupling for attaching the 4-methoxyphenyl group, utilizing palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in a polar solvent (e.g., DMF) .
    Optimization Tips : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps, and monitor reaction progress via TLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield.

Advanced Synthesis

Q. How can regioselectivity challenges be addressed during trifluoromethyl group installation on pyridazine derivatives?

Regioselectivity is influenced by electronic and steric factors:

  • Directing groups : Temporarily introduce electron-withdrawing groups (e.g., nitro) at specific positions to direct trifluoromethylation, followed by reduction .
  • Metal catalysts : Use Cu(I) or Pd-based catalysts to favor substitution at the 4-position of pyridazine, leveraging computational modeling (DFT) to predict transition states .
  • Microwave-assisted synthesis : Enhances reaction specificity by reducing side reactions through controlled heating .

Basic Characterization

Q. Which spectroscopic techniques confirm the structure of this compound, and what key features should researchers expect?

  • IR spectroscopy : A strong absorption band at ~1675 cm⁻¹ confirms the ethanone (C=O) group .
  • ¹H/¹³C NMR :
    • Methoxy protons at δ 3.8–4.0 ppm (singlet, 3H).
    • Trifluoromethyl carbon at ~120 ppm (quartet, J = 280–320 Hz) in ¹³C NMR .
  • LC-MS : Molecular ion peak [M+H]⁺ matching the molecular weight (calculated: 337.3 g/mol) with fragmentation patterns indicating substituent loss .

Advanced Characterization

Q. How can X-ray crystallography and DFT studies complement experimental data for molecular conformation analysis?

  • X-ray crystallography : Resolves bond angles, dihedral angles, and crystal packing. For example, the pyridazine ring typically adopts a planar conformation, with methoxyphenyl and trifluoromethyl groups orthogonal to the plane .
  • DFT calculations : Predict optimized geometries, electrostatic potential maps, and frontier molecular orbitals (HOMO-LUMO) to explain reactivity and stability .
    Methodology : Compare experimental (X-ray) and computational (DFT) bond lengths (e.g., C=O: 1.22 Å) to validate models .

Data Contradictions

Q. What strategies resolve conflicting spectroscopic data during structural assignment?

  • Cross-validation : Use complementary techniques (e.g., 2D NMR like COSY or HSQC to resolve overlapping signals) .
  • Isotopic labeling : Introduce deuterium or ¹³C labels to track specific protons/carbons in complex spectra.
  • Computational NMR prediction : Tools like ACD/Labs or Gaussian simulate spectra to identify mismatches between experimental and theoretical data .

Reactivity Studies

Q. What are the reactive sites of this compound under nucleophilic/electrophilic conditions?

  • Electrophilic attack : The pyridazine N-atoms (positions 1 and 2) are electron-deficient, favoring alkylation or acylation .
  • Nucleophilic attack : The trifluoromethyl group’s electron-withdrawing effect activates the 4-position for substitution.
  • Predictive tools : Use Fukui indices (from DFT) to identify nucleophilic (C-3) and electrophilic (C-4) sites .

Biological Activity

Q. What in vitro assays are suitable for preliminary bioactivity evaluation?

  • Enzyme inhibition assays : Target kinases or cytochrome P450 isoforms, given the compound’s resemblance to known inhibitors (e.g., pyridazine-based kinase inhibitors) .
  • Cellular viability assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity.
  • Docking studies : Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., EGFR or COX-2) .

Stability and Degradation

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (typically >200°C for similar compounds) .

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